1-Bromo-3-(bromomethyl)-5-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve straightforward procedures, starting from simple benzene or its derivatives and proceeding through halogenation, metalation, and other reactions. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from a tri(halosubstituted) benzene derivative is reported to be practical and involves limited chromatography for purification . Similarly, the synthesis of 1,2-dibromobenzenes is described as involving regioselective bromination and halogen/metal permutations . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(bromomethyl)-5-methylbenzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is often determined using X-ray crystallography. For example, the crystal structure of a 1:1 complex of hexamethylbenzene and 1,2,4,5-tetracyanobenzene has been elucidated, revealing a monoclinic crystal system with molecules stacked alternately in columns . The crystal structures of various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have also been determined, showing different conformations and packing motifs depending on the crystalline environment . These studies highlight the importance of crystallography in understanding the molecular arrangement of such compounds.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo a variety of chemical reactions. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through regioselective bromocyclization, with the products being amenable to further transformations such as palladium-catalyzed cross-coupling . The reactivity of brominated benzene derivatives can be influenced by the presence of bromomethyl groups, as seen in the lack of reactivity towards the formation of propellane derivatives in certain cases .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and conformations, which can affect their reactivity and physical properties . The presence of bromo and bromomethyl substituents can lead to specific interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a role in the packing of the molecules in the solid state .
Scientific Research Applications
Bromination and Derivative Formation
1-Bromo-3-(bromomethyl)-5-methylbenzene and its related compounds are used in various bromination processes. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene leads to different bromination products, including structurally related compounds to 1-Bromo-3-(bromomethyl)-5-methylbenzene (Aitken et al., 2016). These brominated compounds are precursors for the synthesis of sulfur-containing quinone derivatives.
Polymer Synthesis
This compound has applications in the field of polymer chemistry. For example, derivatives of bromomethylbenzene undergo self-condensation to form polymers with significant molecular weight, useful in various industrial applications (Uhrich et al., 1992).
Hydrocarbon Bromomethylation
The bromomethylation of various aromatic hydrocarbons, such as toluene and ethylbenzene, yields high yields of mono(bromomethyl) derivatives. These derivatives are crucial in the synthesis of more complex chemical compounds (Nazarov & Semenovsky, 1958).
Structural Analysis
X-ray structure determinations of bromo- and bromomethyl-substituted benzenes, including compounds similar to 1-Bromo-3-(bromomethyl)-5-methylbenzene, provide insights into molecular interactions and packing motifs, which are essential for understanding the properties of these compounds (Jones et al., 2012).
Liquid-phase Oxidation
In the field of chemical synthesis, derivatives of methylbenzenes, including bromomethyl-substituted compounds, are involved in liquid-phase oxidation processes. These reactions are vital for producing industrial chemicals and intermediates (Okada & Kamiya, 1981).
Thermochemistry Studies
The study of halogen-substituted methylbenzenes, including bromomethyl derivatives, is important for understanding their vapor pressures, vaporization, fusion, and sublimation enthalpies. Such studies contribute to the field of thermochemistry and material science (Verevkin et al., 2015).
properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMXYHHKXXZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(bromomethyl)-5-methylbenzene |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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